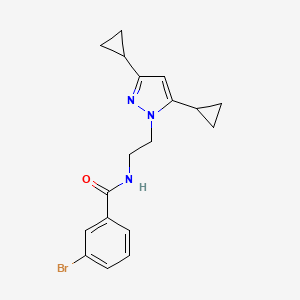

3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide

Description

3-Bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative characterized by a 3-bromo-substituted aromatic ring and a pyrazole-containing ethylamine side chain. The pyrazole moiety is further functionalized with two cyclopropyl groups at the 3- and 5-positions, contributing to steric bulk and lipophilicity.

Properties

IUPAC Name |

3-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O/c19-15-3-1-2-14(10-15)18(23)20-8-9-22-17(13-6-7-13)11-16(21-22)12-4-5-12/h1-3,10-13H,4-9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNIPPRQNUBRKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CC=C3)Br)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves the following steps:

Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between diazo compounds and alkynyl bromides.

Attachment of the Pyrazole to the Benzamide: The pyrazole derivative is then reacted with a benzamide precursor under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity . The exact pathways and targets would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of a brominated benzamide core and a dicyclopropylpyrazole-ethyl side chain. Below is a comparative analysis with structurally related benzamide derivatives:

Table 1: Structural Comparison of Benzamide Derivatives

Substituent Effects and Functional Implications

- Bromo vs. In contrast, methyl () or thioether-linked heterocycles () modulate electronic and steric properties differently, favoring metal coordination (N,O-bidentate groups) or hydrophobic interactions .

- Heterocyclic Diversity: The dicyclopropylpyrazole group in the target compound provides significant steric shielding compared to thiophene (Compound 15) or isoxazole (Compound 20). Cyclopropyl groups are known to improve metabolic stability and membrane permeability in drug design, whereas thienyl or isoxazolyl groups may enhance π-stacking or hydrogen-bonding interactions .

- Side Chain Flexibility : The ethyl linker in the target compound balances rigidity and flexibility, unlike the hydroxy-tert-butyl group in or the nitrobenzene-linked side chains in . These variations influence solubility, bioavailability, and target engagement .

Biological Activity

3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry.

Synthesis

The synthesis of 3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide typically involves the reaction of 3,5-dicyclopropyl-1H-pyrazole with 2-bromoethylamine, followed by coupling with 4-bromobenzoyl chloride. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane to facilitate the process.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is known to inhibit specific enzymes and receptors, leading to diverse biological effects. The precise pathways involved can vary based on the cellular context and target interactions.

Pharmacological Properties

Research indicates that compounds similar to 3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide exhibit a range of pharmacological activities:

- Anticancer Activity : Studies have shown that pyrazole derivatives can inhibit cancer cell proliferation. For instance, a related compound demonstrated a mean IC50 value of approximately 92.4 µM against various cancer cell lines, including colon and lung cancers .

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response .

- Antimicrobial Activity : Pyrazole derivatives have also been noted for their potential antimicrobial effects, making them candidates for further development in treating infections.

Case Studies

Several studies have focused on compounds within the same chemical class as 3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide:

- Anticancer Studies : A study evaluated a series of benzamide derivatives and found that modifications in the pyrazole ring significantly enhanced their anticancer activity against multiple human cancer cell lines .

- Enzyme Inhibition : Another research highlighted the inhibitory effects of similar compounds on human deacetylase Sirtuin 2 (HDSirt2), which plays a role in various cellular processes including aging and cancer .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C19H23BrN4O |

| Molecular Weight | 392.31 g/mol |

| IC50 against Cancer Cells | ~92.4 µM (varies by cell line) |

| Target Enzymes | COX-1, COX-2, HDSirt2 |

Q & A

Q. What are the common synthetic routes for 3-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide?

- Methodological Answer : Synthesis typically involves coupling reactions between brominated benzoyl derivatives and functionalized pyrazole-ethylamine intermediates. For example:

- Step 1 : Prepare the pyrazole-ethylamine moiety via nucleophilic substitution or cyclopropane ring formation under anhydrous conditions .

- Step 2 : Couple the 3-bromobenzoyl chloride with the pyrazole-ethylamine using a base (e.g., triethylamine) in a polar aprotic solvent (e.g., DMF or DMSO) .

- Optimization : Microwave-assisted synthesis (100°C, 1 hour) can improve reaction efficiency, as demonstrated for analogous benzamide derivatives .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FTIR : Identifies carbonyl (C=O, ~1650 cm⁻¹) and NH stretching (~1610 cm⁻¹) .

- 1H NMR : Key signals include cyclopropyl protons (δ 0.5–1.5 ppm), pyrazole protons (δ 6.0–7.5 ppm), and amide NH (δ ~9.0 ppm, broad) .

- Mass Spectrometry (EI-MS) : Confirms molecular ion peaks (e.g., M+1 at m/z 464 for brominated analogs) .

- Elemental Analysis : Validates purity (>98%) by matching calculated vs. observed C, H, N percentages .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between theoretical predictions and experimental results?

- Methodological Answer :

- Deuterated Solvents : Use DMSO-d6 or CDCl3 to eliminate solvent interference .

- Referencing : Calibrate spectra using internal standards (e.g., TMS at δ 0 ppm) .

- 2D NMR : Employ COSY or HSQC to resolve overlapping signals in cyclopropyl or pyrazole regions .

- Computational Validation : Compare experimental shifts with DFT-predicted chemical shifts .

Q. What strategies optimize the synthetic yield of this benzamide derivative?

- Methodological Answer :

- Catalytic Systems : Use Pd-based catalysts for Suzuki-Miyaura coupling of brominated precursors .

- Solvent Selection : DMSO enhances solubility of polar intermediates, improving reaction homogeneity .

- Microwave Irradiation : Reduces reaction time (e.g., from 24 hours to 1 hour) and minimizes side products .

- Purification : Employ flash column chromatography with ethyl acetate/hexane gradients to isolate high-purity product .

Q. How is SHELX software applied in determining the crystal structure of similar benzamide compounds?

- Methodological Answer :

- Data Collection : Use high-resolution X-ray diffraction data (e.g., Cu-Kα radiation) .

- Structure Solution : SHELXD or SHELXS for phase determination via direct methods .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

- Validation : Check R-factors (<5%) and electron density maps for missing/ambiguous atoms .

Q. How to design a structure-activity relationship (SAR) study for this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Modify bromine position, pyrazole substituents (e.g., cyclopropyl vs. methyl), or amide linkers .

- In Vitro Assays : Test glucose uptake modulation (hepatocyte assays) or kinase inhibition (IC50 determination) .

- Data Analysis : Use multivariate regression to correlate electronic (Hammett σ) or steric parameters with activity .

Q. What methods validate compound purity, and how to address elemental analysis discrepancies?

- Methodological Answer :

- LCMS : Confirm molecular ion consistency and absence of impurities .

- Elemental Analysis : Recalibrate instruments and re-run samples under controlled humidity to avoid moisture interference .

- TLC Monitoring : Use ethyl acetate/hexane (1:1) to track reaction progress and byproduct formation .

Data Contradiction Analysis

Q. How to interpret conflicting IR data for carbonyl peaks in similar benzamides?

- Methodological Answer :

- Crystal Packing Effects : Hydrogen bonding in solid-state IR may shift C=O peaks compared to solution-phase FTIR .

- Tautomerism : Pyrazole ring protonation states can alter electron density, shifting absorption bands .

- Control Experiments : Compare spectra in KBr pellets vs. ATR mode to isolate environmental effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.